Fmoc-Aph(Hor)-OH

説明

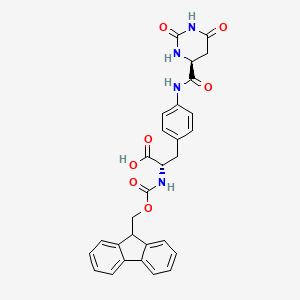

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZSMQUWFLKJFB-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857011 |

Source

|

| Record name | 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253282-31-3 |

Source

|

| Record name | 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE42899KS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking Peptide Therapeutics: A Technical Guide to Fmoc-Aph(Hor)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of innovative peptide-based therapeutics, the use of non-standard amino acids is a critical strategy for enhancing potency, stability, and target specificity. Among these specialized building blocks, Fmoc-Aph(Hor)-OH , chemically known as N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine , has emerged as a key component in the synthesis of complex peptide drugs. This technical guide provides an in-depth exploration of the research applications of this compound, with a primary focus on its integral role in the solid-phase peptide synthesis (SPPS) of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. While modified amino acids are broadly utilized in developing inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, the documented application of this specific derivative is most prominent in the field of hormone-dependent cancer therapies.

Core Applications of this compound

This compound serves as a crucial building block in peptide synthesis, valued for its unique structural contributions that can enhance the bioactivity and stability of the resulting peptide.[1] Its primary and most well-documented application is in the pharmaceutical industry as a key intermediate in the synthesis of Degarelix, a GnRH receptor antagonist used in the treatment of prostate cancer.[2] The incorporation of this modified phenylalanine derivative is instrumental in achieving the desired pharmacological profile of the final drug product.

The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino group of the amino acid, which is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][3] The "Aph(Hor)" moiety, a 4-aminophenylalanine derivative acylated with a dihydroorotic acid (Hor) group, imparts specific conformational constraints and potential for additional hydrogen bonding interactions, which can contribute to the high binding affinity and antagonist activity of the peptide.[4]

Data Presentation: Synthesis and Biological Activity of Degarelix

The following tables summarize key quantitative data related to the synthesis of Degarelix, which incorporates this compound, and its biological activity.

| Parameter | Value | Reference |

| Overall Yield of Degarelix Synthesis | 37% | [5] |

| Purity of Crude Degarelix | >99.0% (after purification) | [6] |

| Hydantoin Impurity Formation | Can be up to 7% with 2% DBU and 5% water; minimized with high-purity reagents. | [7] |

| Parameter | Value | Reference |

| Binding Affinity (IC50) to human GnRH receptor | 3 nM | [8] |

| Binding Affinity (K value) to human GnRH receptors on COS-1 cells | 1.68 ± 0.12 nM | [9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Degarelix Incorporating this compound

The following is a generalized protocol for the incorporation of this compound during the solid-phase synthesis of Degarelix, based on established methods.[2]

1. Resin Preparation:

-

Start with a suitable solid support, such as Fmoc-Rink amide resin.

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 1-2 hours.[3]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

3. Coupling of this compound:

-

Prepare the coupling solution: Dissolve this compound (typically 1.5 equivalents relative to the resin loading), an activating agent such as 1-Hydroxybenzotriazole (HOBt), and a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) in DMF.[2]

-

Allow the mixture to pre-activate for a suitable time (e.g., 1 hour).[2]

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., up to 21.5 hours) to ensure efficient incorporation of the bulky, modified amino acid.[2] The addition of a mild base like N-methylmorpholine (NMM) can be used to facilitate the reaction.[2]

-

Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

4. Monitoring and Repetition:

-

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the Degarelix sequence.

5. Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA) with scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.

6. Purification:

-

The crude peptide is precipitated, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges and Considerations: A significant challenge during the synthesis of peptides containing the Aph(Hor) moiety is the potential for rearrangement of the dihydroorotic group to a hydantoinacetyl group under basic conditions, such as during Fmoc deprotection with piperidine.[5] This can lead to the formation of a significant impurity. Strategies to mitigate this include using high-purity reagents and carefully controlling the reaction conditions.[7] An alternative approach involves incorporating a p-nitrophenylalanine residue during synthesis, followed by reduction of the nitro group and acylation with dihydroorotic acid on the solid support, thus avoiding exposure of the Hor moiety to repeated base treatments.[7]

Visualization of Key Processes

Experimental Workflow for Degarelix Synthesis

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of Degarelix.

GnRH Signaling Pathway and Mechanism of Degarelix Action

Caption: The GnRH signaling cascade and the inhibitory action of Degarelix.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in refining peptide therapeutics. Its well-defined role in the synthesis of Degarelix highlights the importance of incorporating unnatural amino acids to achieve desired pharmacological outcomes. While its application may extend to other areas of drug discovery, its contribution to the development of this GnRH antagonist for prostate cancer treatment is a clear and impactful example for researchers in the field. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and evaluation of complex peptide-based drugs. As the field of peptide therapeutics continues to evolve, the strategic use of specialized building blocks like this compound will undoubtedly remain a cornerstone of innovation.

References

- 1. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 2. iris.cnr.it [iris.cnr.it]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DK2421887T3 - A process for the preparation of degarelix - Google Patents [patents.google.com]

- 6. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Aph(Hor)-OH: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Hor)-OH, chemically known as N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, is a critical non-natural amino acid derivative. Its significance lies in its role as a key building block in the solid-phase peptide synthesis (SPPS) of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix.[1][2] Degarelix is a decapeptide therapeutic used in the treatment of advanced prostate cancer. The incorporation of the unique dihydroorotic acid (Hor) moiety via this compound is crucial for the biological activity of Degarelix. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in peptide chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₂₆N₄O₇ | [3][4] |

| Molecular Weight | 542.54 g/mol | [3][4] |

| Appearance | White to Off-White Solid/Light pink powder | [2][3] |

| Purity (HPLC) | ≥98% | [1][3] |

| Melting Point | >222°C (decomposed) | [2] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | [2] |

| Storage | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: Fmoc-4-amino-L-phenylalanine and (S)-dihydroorotic acid. These intermediates are then coupled to yield the final product.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the preparation of the protected phenylalanine backbone, and the second stage is the formation and coupling of the hydantoin ring.

Experimental Protocols

1. Synthesis of Fmoc-4-amino-L-phenylalanine:

This intermediate is synthesized from L-phenylalanine through a three-step process: nitration, Fmoc protection of the alpha-amino group, and subsequent reduction of the nitro group to an amine. An alternative approach involves the use of pre-synthesized Fmoc-p-nitro-phenylalanine, which is then reduced.

-

Step 1: Nitration of L-Phenylalanine: L-phenylalanine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group at the para position of the phenyl ring.

-

Step 2: Fmoc Protection: The alpha-amino group of 4-nitro-L-phenylalanine is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate or sodium carbonate in a solvent mixture such as dioxane and water.

-

Step 3: Reduction of the Nitro Group: The nitro group of Fmoc-4-nitro-L-phenylalanine is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or by using reducing agents like tin(II) chloride.

2. Synthesis of (S)-Dihydroorotic Acid:

(S)-Dihydroorotic acid is prepared from L-aspartic acid.

-

Step 1: Carbamoylation of L-Aspartic Acid: L-aspartic acid is reacted with potassium cyanate in a weakly alkaline aqueous solution to yield N-carbamoyl-L-aspartic acid.

-

Step 2: Cyclization: The N-carbamoyl-L-aspartic acid is then cyclized to (S)-dihydroorotic acid by heating in an acidic medium, typically with hydrochloric acid.

3. Coupling of Fmoc-4-amino-L-phenylalanine and (S)-Dihydroorotic Acid:

The final step is the amide bond formation between the 4-amino group of Fmoc-4-amino-L-phenylalanine and the carboxylic acid of (S)-dihydroorotic acid.

-

This coupling reaction is typically carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or using more advanced coupling agents like HATU or HBTU in an appropriate organic solvent like dimethylformamide (DMF).

Characterization Data

Detailed analytical data for this compound is not extensively published. However, based on the characterization of its constituent parts (Fmoc-phenylalanine and dihydroorotic acid) and general knowledge of similar molecules, the expected data is outlined below. It is important to note that the following are representative values and actual experimental data should be obtained for each synthesized batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex. Key expected signals include:

-

Aromatic protons of the Fmoc group and the phenylalanine side chain (typically in the range of 7.0-8.0 ppm).

-

Protons of the dihydroorotic acid ring.

-

The alpha-proton of the phenylalanine backbone.

-

Protons of the fluorenyl group's methylene bridge.

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 29 carbon atoms in the molecule. Distinctive signals would include:

-

Carbonyl carbons of the carboxylic acid, the Fmoc protecting group, and the dihydroorotic acid ring (typically in the range of 150-180 ppm).

-

Aromatic carbons of the Fmoc and phenylalanine moieties.

-

Aliphatic carbons of the phenylalanine backbone and the dihydroorotic acid ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

| Ion | Expected m/z |

| [M+H]⁺ | 543.1878 |

| [M+Na]⁺ | 565.1697 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A typical method would involve a reversed-phase C18 column with a gradient elution system using acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA). The retention time will depend on the specific conditions used. Purity is generally expected to be ≥98%.[1]

Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Conclusion

This compound is a specialized and essential amino acid derivative for the synthesis of the peptide drug Degarelix. Its synthesis is a challenging multi-step process requiring careful control of reaction conditions to ensure high purity and correct stereochemistry. While detailed public data on its characterization is scarce, established analytical techniques such as NMR, MS, and HPLC are indispensable for verifying its identity, purity, and structural integrity. This guide provides a foundational understanding for researchers and professionals working with this important molecule, highlighting the key aspects of its synthesis and characterization.

References

The Pivotal Role of Fmoc-Aph(Hor)-OH in the Design and Function of Potent GnRH Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadotropin-releasing hormone (GnRH) antagonists are a critical class of therapeutics for a range of hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids. Their mechanism of action relies on the competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of gonadotropins and sex hormones. The chemical architecture of these peptide-based drugs is paramount to their efficacy, binding affinity, and pharmacokinetic profile. This in-depth technical guide focuses on the instrumental role of a key synthetic building block, N-α-(9-Fluorenylmethoxycarbonyl)-4-(L-hydroorotyl)-L-aminophenylalanine (Fmoc-Aph(Hor)-OH), in the development of potent and long-acting GnRH antagonists. We will explore its structural significance, impact on pharmacological properties, and the intricacies of its incorporation during solid-phase peptide synthesis, with a particular focus on the well-established GnRH antagonist, Degarelix.

Introduction to GnRH Antagonists and Their Mechanism of Action

GnRH, a decapeptide secreted by the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control the production of testosterone and estrogen.[1][2] GnRH antagonists exert their therapeutic effect by competitively binding to GnRH receptors in the pituitary, thereby preventing the action of endogenous GnRH.[1] This leads to a rapid decrease in the secretion of LH and FSH, resulting in a swift reduction of circulating sex steroid levels.[1][2] Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare" effect), antagonists provide an immediate onset of therapeutic suppression, a significant advantage in clinical settings where rapid control of hormone-sensitive conditions is required.[3]

This compound: A Specialized Amino Acid for Enhanced Antagonist Potency

This compound is a non-proteinogenic amino acid derivative that plays a crucial role in the design of third-generation GnRH antagonists.[4] Its structure comprises an L-phenylalanine core modified at the para position with a hydroorotyl (Hor) group. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS).[5][6]

The incorporation of this modified amino acid, particularly at position 5 of the decapeptide sequence, is a key determinant of the antagonist's pharmacological properties. The p-ureido-phenylalanine moiety, of which Aph(Hor) is an example, is designed to increase both intra- and intermolecular hydrogen bonding opportunities.[4] This structural feature is believed to contribute to:

-

Enhanced Receptor Binding and Stability: The additional hydrogen bonding potential can lead to a more stable peptide conformation and stronger interactions with the GnRH receptor.

-

Increased Hydrophilicity: This modification results in analogues with greater water solubility.[4]

-

Reduced Propensity for Gel Formation: Increased hydrophilicity helps to prevent the peptide from forming gels in aqueous solutions, which can be a challenge with other GnRH antagonists.[4]

-

Prolonged Duration of Action: The unique chemical properties imparted by the Aph(Hor) residue contribute to a significantly longer duration of action after administration.[4]

Quantitative Analysis of a GnRH Antagonist Containing the Aph(Hor) Moiety: Degarelix

Degarelix is a well-characterized GnRH antagonist that incorporates a 4-Aph(Hor) residue at position 5 of its decapeptide sequence. The following tables summarize key quantitative data for Degarelix, illustrating the impact of this specialized amino acid on its pharmacological profile.

Table 1: Binding Affinity and In Vitro Efficacy of Degarelix

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.082 ng/mL | [1][2] |

| IC50 (human GnRH receptor) | 3 nM | [7] |

Table 2: Pharmacokinetic Properties of Degarelix

| Parameter | Value | Reference |

| Bioavailability | 30-40% | [8] |

| Protein Binding | ~90% | [1][8] |

| Metabolism | Peptide hydrolysis in the hepatobiliary system | [1][8] |

| Elimination Half-life | 23-61 days | [8] |

| Excretion | 70-80% in feces, 20-30% in urine | [1][8] |

| Peak Plasma Concentration (Cmax) | 330 ng/mL (after a single 2mg/kg dose) | [1][2] |

| Time to Peak (Tmax) | ~6 hours | [1][2] |

Experimental Protocols

The synthesis of GnRH antagonists incorporating this compound is achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a decapeptide GnRH antagonist, with specific considerations for the incorporation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))

-

Diethyl ether (cold)

-

HPLC system for purification and analysis

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1-2 hours.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Wash the resin with DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF.

-

Washing: Wash the resin extensively with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagent in DMF, add the base to activate, and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Incorporation of this compound:

-

The coupling of this compound follows the standard coupling protocol. However, due to the potential for side reactions (e.g., rearrangement of the hydroorotic moiety under basic conditions), it is crucial to use high-purity reagents and carefully control the reaction conditions.[9] Some synthetic strategies delay the addition of the hydroorotic acid moiety until the end of the solid-phase synthesis to avoid prolonged exposure to basic conditions.[10]

-

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is typically acetylated using acetic anhydride and a base like pyridine.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH antagonists block the initiation of the GnRH receptor signaling cascade. The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs normally activates multiple downstream pathways, primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH.

Caption: GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Experimental Workflow for GnRH Antagonist Development

The development and characterization of a novel GnRH antagonist involves a logical progression of synthesis, purification, and in vitro evaluation.

Caption: Experimental workflow for the synthesis and in vitro characterization of a GnRH antagonist.

Conclusion

The strategic incorporation of this compound into the peptide backbone of GnRH antagonists represents a significant advancement in medicinal chemistry. This specialized amino acid confers a unique combination of properties that enhance receptor binding, improve physicochemical characteristics, and prolong the duration of action. The successful clinical application of Degarelix stands as a testament to the pivotal role of this compound in the development of potent and effective GnRH antagonists. A thorough understanding of its chemical properties and the nuances of its use in solid-phase peptide synthesis is essential for researchers and drug development professionals working to create the next generation of therapeutics for hormone-dependent diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Degarelix - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

Fmoc-Aph(Hor)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-(L-hydroorotylamido)-L-phenylalanine (Fmoc-Aph(Hor)-OH), a critical building block in the synthesis of peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and application, with a focus on its role in the production of the gonadotropin-releasing hormone (GnRH) antagonist, degarelix.

Core Compound Data

This compound is a derivative of the amino acid phenylalanine, notable for the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a hydroorotyl (Hor) moiety attached to the para-amino group of the phenyl ring. These modifications are crucial for its utility in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 1253282-31-3 | [1][2][3] |

| Molecular Formula | C₂₉H₂₆N₄O₇ | [2] |

| Molecular Weight | 542.54 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥99% (HPLC) | [1] |

| Storage | 2-8°C |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is a multi-step process that involves the protection of the precursor amino acid followed by the coupling of the hydroorotyl group. While specific industrial protocols may vary, the following represents a chemically sound and widely applicable laboratory-scale synthesis.

Step 1: Synthesis of Fmoc-4-amino-L-phenylalanine

The initial step is the protection of the alpha-amino group of 4-amino-L-phenylalanine with the Fmoc group. This is a standard procedure in peptide chemistry.

Materials and Reagents:

| Reagent | Purpose |

| 4-amino-L-phenylalanine | Starting amino acid |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Fmoc protection reagent |

| Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Base |

| Dioxane and Water | Solvent system |

| Diethyl Ether | for washing |

| Hydrochloric Acid (HCl) | for acidification |

Procedure:

-

Dissolve 4-amino-L-phenylalanine in an aqueous solution of sodium bicarbonate or sodium carbonate in a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the cooled amino acid solution while stirring.

-

Allow the reaction to proceed for several hours, gradually warming to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-4-amino-L-phenylalanine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Coupling of L-Hydroorotic Acid

The subsequent step involves the amide bond formation between the 4-amino group of Fmoc-4-amino-L-phenylalanine and the carboxylic acid of L-hydroorotic acid.

Materials and Reagents:

| Reagent | Purpose |

| Fmoc-4-amino-L-phenylalanine | Protected amino acid |

| L-Hydroorotic Acid | Coupling partner |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling reagent |

| HOBt (Hydroxybenzotriazole) | Additive to suppress side reactions |

| DIPEA (N,N-Diisopropylethylamine) | Base |

| DMF (Dimethylformamide) | Solvent |

Procedure:

-

Dissolve L-hydroorotic acid in DMF.

-

Add HBTU and HOBt to the solution to pre-activate the carboxylic acid.

-

In a separate vessel, dissolve Fmoc-4-amino-L-phenylalanine in DMF.

-

Add the solution of Fmoc-4-amino-L-phenylalanine to the activated L-hydroorotic acid solution.

-

Add DIPEA to the reaction mixture to facilitate the coupling reaction.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, the product is typically isolated by precipitation with an anti-solvent (e.g., water or diethyl ether) followed by purification.

Purification and Characterization:

The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques such as ¹H NMR, mass spectrometry, and analytical HPLC.

Application in Solid-Phase Peptide Synthesis (SPPS) of Degarelix

This compound is a key component in the SPPS of degarelix, a GnRH receptor antagonist used in the treatment of prostate cancer. The following is a generalized protocol for its incorporation into the growing peptide chain on a solid support.

Experimental Protocol:

| Step | Procedure | Reagents |

| 1. Resin Swelling | The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent. | DMF or DCM |

| 2. Fmoc Deprotection | The Fmoc group from the N-terminus of the growing peptide chain on the resin is removed. | 20% Piperidine in DMF |

| 3. Washing | The resin is washed thoroughly to remove residual piperidine and by-products. | DMF, Isopropanol |

| 4. Coupling | This compound is activated and coupled to the free N-terminus of the peptide-resin. | This compound, DIC/HOBt or HBTU/DIPEA in DMF |

| 5. Washing | The resin is washed to remove excess reagents and by-products. | DMF |

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the degarelix sequence.

Biological Context: GnRH Receptor Signaling Pathway

Degarelix exerts its therapeutic effect by blocking the GnRH receptor in the pituitary gland. This prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels subsequently suppresses testosterone production, which is crucial for the growth of many prostate tumors.

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.

This document provides a foundational understanding of this compound for its application in research and development. For specific experimental applications, further optimization and validation are recommended.

References

- 1. N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyriMidinyl]carbonyl]aMino]-L-phenylalanine | 1253282-31-3 [chemicalbook.com]

- 2. This compound | 1253282-31-3 | FF153484 | Biosynth [biosynth.com]

- 3. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of Fmoc-Aph(Hor)-OH in different organic solvents

An In-depth Technical Guide on the Solubility of Fmoc-Aph(Hor)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a specialized amino acid derivative used as a building block in the synthesis of peptides.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is crucial for modern SPPS, as its lability to basic conditions allows for mild deprotection cycles, thereby preserving the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.[3] The solubility of Fmoc-amino acids in organic solvents is a critical factor for achieving efficient and successful peptide synthesis. Poor solubility can lead to challenges in reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences, which can negatively impact the purity and overall yield of the final peptide product.[3]

Solubility of Fmoc-Amino Acids in Organic Solvents

The solubility of Fmoc-protected amino acids is influenced by the nature of the amino acid side chain and the properties of the organic solvent. Generally, polar aprotic solvents are the most effective for dissolving Fmoc-amino acids in the context of SPPS.[4]

Data Presentation: Qualitative Solubility of Fmoc-Amino Acids

As specific quantitative solubility data for this compound is not publicly available, the following table summarizes the general solubility of Fmoc-amino acids in commonly used organic solvents in peptide synthesis. It is strongly recommended that solubility is determined empirically for specific applications and solvent batches.

| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |

| N,N-Dimethylformamide | DMF | High | The most widely used solvent in SPPS due to its excellent solvating properties for a broad range of Fmoc-amino acids and reagents.[3][4] |

| N-Methyl-2-pyrrolidone | NMP | High | An alternative to DMF, often used for difficult sequences or when aggregation occurs.[4] |

| Dichloromethane | DCM | Variable | Solubility of many Fmoc-amino acids in DCM is limited. It is more commonly used for washing steps or for dissolving reagents that are more soluble in it.[5][6] Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM.[5] |

| Dimethyl sulfoxide | DMSO | High | A strong polar aprotic solvent that can dissolve many Fmoc-amino acids, particularly useful for hydrophobic peptides.[7] |

| Tetrahydrofuran | THF | Low to Moderate | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions. |

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the equilibrium solubility of an Fmoc-protected amino acid, such as this compound, in an organic solvent. This method is based on creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Organic solvents of interest (e.g., DMF, NMP, DCM)

-

Analytical balance (precision of at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Sample Preparation (Equilibrium Solubility Method):

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Analyze the prepared standard solutions and the filtered sample supernatant by HPLC. The HPLC method should be capable of separating and quantifying this compound. A UV detector set to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm) is typically used.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the sample supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflows and Logical Relationships

Diagram of the Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the fundamental repeating steps in Fmoc-based solid-phase peptide synthesis, a process where this compound would be incorporated into a peptide chain.

Caption: A diagram of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Diagram of the Solubility Determination Workflow

This diagram outlines the key experimental steps for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

References

A Technical Deep Dive: Fmoc-Aph(Hor)-OH versus Fmoc-p-aminophenylalanine in Advanced Peptide Synthesis

For Immediate Release

[City, State] – December 8, 2025 – In the intricate world of peptide synthesis, the choice of building blocks is paramount to the success of drug discovery and development. This technical guide provides an in-depth comparison of two specialized, non-canonical amino acid derivatives: N-α-Fmoc-4-(L-hydroorotylamino)-L-phenylalanine (Fmoc-Aph(Hor)-OH) and N-α-Fmoc-para-aminophenylalanine (Fmoc-p-aminophenylalanine). This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors engaged in the chemical synthesis of complex peptides.

This guide will dissect the chemical properties, applications, and synthetic considerations for each of these critical reagents. We will explore the unique challenges and advantages they present in solid-phase peptide synthesis (SPPS), supported by quantitative data, detailed experimental protocols, and visual workflows to aid in practical application.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound and Fmoc-p-aminophenylalanine is essential for their effective application in peptide synthesis. The following table summarizes their key properties.

| Property | This compound | Fmoc-p-aminophenylalanine |

| Synonyms | Fmoc-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, Fmoc-L-Aph(L-Hor) | Fmoc-L-Phe(4-NH2)-OH, (S)-Fmoc-2-amino-3-(4-aminophenyl)propionic acid |

| CAS Number | 1253282-31-3 | 95753-56-3 |

| Molecular Formula | C₂₉H₂₆N₄O₇ | C₂₄H₂₂N₂O₄ |

| Molecular Weight | 542.54 g/mol | 402.44 g/mol |

| Appearance | White to off-white solid | Off-white to light yellow powder |

| Primary Application | Synthesis of gonadotropin-releasing hormone (GnRH) antagonists (e.g., Degarelix) | Versatile building block for bioactive peptides, peptidomimetics, and bioconjugation |

| Key Functional Group | Dihydroorotyl (Hor) moiety on the phenyl ring's amino group | Free amino group on the phenyl ring |

Comparative Analysis in Peptide Synthesis

The distinct functionalities of the Hor moiety in this compound and the free amino group in Fmoc-p-aminophenylalanine dictate their behavior and utility in SPPS.

This compound: A Critical Component in GnRH Antagonists

This compound is a crucial building block in the synthesis of the decapeptide drug Degarelix, used in the treatment of prostate cancer. The incorporation of this bulky and complex amino acid derivative presents unique challenges.

Key Synthetic Considerations:

-

Side Reaction: The dihydroorotyl (Hor) group is susceptible to rearrangement under the basic conditions typically used for Fmoc deprotection (e.g., 20% piperidine in DMF). This can lead to the formation of a hydantoin impurity, which complicates purification and reduces the overall yield of the target peptide.

-

Mitigation Strategies: To minimize hydantoin formation, several strategies have been developed:

-

Alternative Bases: Using milder or sterically hindered bases for Fmoc deprotection can reduce the extent of the side reaction.

-

Late-Stage Introduction of the Hor Moiety: An alternative synthetic route involves the initial incorporation of Fmoc-p-nitro-phenylalanine. The nitro group is then reduced to an amine on the solid support, followed by acylation with dihydroorotic acid at a later stage of the synthesis, thus minimizing the exposure of the sensitive Hor group to basic conditions.

-

Fmoc-p-aminophenylalanine: A Versatile Tool for Peptide Modification

Fmoc-p-aminophenylalanine serves as a versatile building block for a wide range of applications due to the reactive primary amine on its phenyl side chain. This functionality allows for post-synthetic modifications, such as bioconjugation, cyclization, and the introduction of various functional moieties.

Key Synthetic Advantages and Applications:

-

Bioconjugation: The amino group provides a convenient handle for attaching peptides to other molecules, such as carrier proteins, cytotoxic drugs in antibody-drug conjugates (ADCs), or imaging agents.

-

Peptide Cyclization: The side-chain amine can be used as an anchor point for "head-to-side-chain" or "side-chain-to-side-chain" cyclization, leading to conformationally constrained peptides with potentially enhanced biological activity and stability.

-

Synthesis of Bioactive Peptides: The introduction of p-aminophenylalanine can influence the peptide's solubility, receptor binding affinity, and overall pharmacokinetic profile.

Quantitative Data on Synthesis Parameters

While direct head-to-head comparative studies are limited, the following table provides representative quantitative data for the incorporation of these amino acids in Fmoc-SPPS, based on typical outcomes for challenging couplings.

| Parameter | This compound | Fmoc-p-aminophenylalanine | Method of Determination | Notes |

| Resin Loading Efficiency | 0.3 - 0.6 mmol/g | 0.4 - 0.7 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on resin type (e.g., 2-Chlorotrityl chloride resin often yields higher loading). |

| Coupling Efficiency | >95% (with optimized conditions) | >98% | Kaiser Test or TNBS Test | Double coupling and/or the use of potent coupling reagents (e.g., HATU, HCTU) may be necessary for this compound. |

| Overall Crude Peptide Yield | 30 - 60% | 40 - 70% | Gravimetric analysis post-cleavage | Highly sequence-dependent. The synthesis of Degarelix is known to be challenging, impacting the overall yield. |

| Crude Peptide Purity | 40 - 70% | 50 - 80% | RP-HPLC | Purity is influenced by side reactions (e.g., hydantoin formation for this compound) and the success of each coupling and deprotection step. |

Experimental Protocols

The following are detailed protocols for the key steps in incorporating this compound and Fmoc-p-aminophenylalanine into a peptide sequence via manual or automated Fmoc-SPPS.

General Fmoc-SPPS Protocol

This protocol outlines a single coupling cycle.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours.

Specific Considerations for this compound

-

Coupling: Due to its bulk, a more potent coupling reagent like HATU or HCTU is recommended. A double coupling may be required to achieve high efficiency.

-

Fmoc Deprotection: To minimize hydantoin formation, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a buffered solution or a sterically hindered base as an alternative to piperidine.

Specific Considerations for Fmoc-p-aminophenylalanine

-

Side-Chain Protection: If the side-chain amino group is to be modified post-synthesis, it should be protected with an orthogonal protecting group (e.g., Boc, Mtt) during chain assembly. If it is to remain as a free amine in the final peptide, no side-chain protection is necessary, but care must be taken to avoid acylation during subsequent coupling steps, potentially by using a larger excess of the incoming activated amino acid.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving these amino acid derivatives.

Caption: Simplified workflow for the solid-phase synthesis of Degarelix.

Caption: Mechanism of hydantoin impurity formation from the Hor moiety.

Caption: Workflow for ADC synthesis using a p-aminophenylalanine-containing linker.

Conclusion

The selection between this compound and Fmoc-p-aminophenylalanine is dictated by the specific synthetic goal. This compound is an indispensable but challenging building block for the synthesis of Degarelix and related GnRH antagonists, requiring careful optimization of reaction conditions to mitigate side reactions. In contrast, Fmoc-p-aminophenylalanine offers a versatile platform for the creation of a diverse array of modified and constrained peptides, with its primary value lying in the post-synthetic modification potential of its side-chain amino group. A thorough understanding of the distinct chemical behaviors of these two reagents is crucial for the successful design and execution of advanced peptide synthesis campaigns.

The Hydroorotyl Group in Fmoc-Aph(Hor)-OH: A Technical Guide to its Function and Application

Executive Summary

Fmoc-Aph(Hor)-OH is a critical non-proteinogenic amino acid derivative employed in the solid-phase synthesis of the gonadotropin-releasing hormone (GnRH) antagonist, degarelix. The defining feature of this building block is the hydroorotyl (Hor) moiety attached to the side chain of 4-aminophenylalanine (Aph). The primary function of the hydroorotyl group is not as a protecting group, but as a crucial pharmacologically active and pharmacokinetic modulating element. It imparts enhanced hydrophilicity to the final peptide, which mitigates the gel-forming tendencies seen in earlier GnRH antagonists. This property is instrumental in the formation of a subcutaneous depot of self-associating amyloid-like fibrils upon injection. This depot facilitates a slow and sustained release of degarelix, underpinning its long-acting therapeutic profile in the management of advanced prostate cancer. While vital for the drug's function, the hydroorotyl group's inherent base sensitivity presents a significant challenge during Fmoc-based peptide synthesis, leading to a potential rearrangement into a hydantoin impurity.

In-depth Technical Guide

Introduction to this compound

This compound, with the IUPAC name (2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a specialized amino acid building block. It is a derivative of phenylalanine, where the para position of the phenyl ring is substituted with an amino group, which is in turn acylated with L-dihydroorotic acid. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS) protocols. Its principal application is in the synthesis of the decapeptide drug degarelix, a third-generation GnRH antagonist.

Core Function of the Hydroorotyl Group

The hydroorotyl moiety is a key structural feature that defines the pharmacological and pharmacokinetic properties of degarelix. Its function can be categorized as follows:

-

Enhanced Hydrophilicity and Reduced Gelation: Earlier GnRH antagonists, such as acyline, were hampered by poor water solubility and a high propensity to form gels at the injection site, leading to unpredictable release profiles. The incorporation of hydrophilic residues, notably the hydroorotyl group on Aph(Hor) and a carbamoyl group on another aminophenylalanine residue, significantly increases the water solubility of degarelix.[1] This improved hydrophilicity reduces its tendency to form viscous gels, a critical improvement for a subcutaneously administered drug.[2]

-

Formation of a Subcutaneous Depot for Sustained Release: Despite the increased hydrophilicity, the specific side-chain modifications, including the hydroorotyl group, facilitate the self-association of degarelix molecules into "amyloid" type fibrils upon subcutaneous injection.[1][3] This phenomenon creates a depot at the injection site from which the drug is slowly released into circulation. The dissolution of these fibrils is a rate-limiting step, with a reported half-life of approximately 15 days, which is central to the drug's long duration of action and allows for monthly maintenance dosing.[2]

-

Contribution to Pharmacokinetic Profile: The combination of increased solubility and the ability to form a slow-release depot results in a favorable pharmacokinetic profile for degarelix. It achieves a rapid onset of action by quickly reaching therapeutic concentrations, followed by a sustained period of testosterone suppression. This profile is a direct consequence of the physicochemical properties imparted by the hydroorotyl and other unnatural amino acid side chains.[3]

Synthetic Challenges of the Hydroorotyl Moiety

While functionally indispensable, the hydroorotyl group presents a significant hurdle in the chemical synthesis of degarelix, particularly within the framework of Fmoc-based SPPS. The dihydroorotate ring is susceptible to base-catalyzed rearrangement to a more thermodynamically stable five-membered hydantoin ring.[1][4][5][6] This side reaction is problematic because Fmoc-SPPS relies on repeated treatments with a base, typically a piperidine solution, to deprotect the α-amino group for the next coupling step.

This rearrangement can occur at two stages:

-

During the repetitive Fmoc deprotection cycles in SPPS.

-

Under basic extraction conditions during the purification of peptide fragments.[6]

The formation of this hydantoin impurity complicates the purification process and reduces the overall yield of the desired peptide. To mitigate this, alternative synthetic strategies have been developed. A common approach is to incorporate p-nitrophenylalanine into the peptide chain during SPPS. The nitro group is then reduced to an amino group on the solid support, followed by the acylation with dihydroorotic acid in one of the final steps of the synthesis. This "late-stage" introduction of the hydroorotyl group minimizes its exposure to basic conditions.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the function and stability of the hydroorotyl group in the context of degarelix.

| Parameter | Value | Context | Reference |

| Fibril Dissolution Half-life | ~15 days | The half-life of the amyloid-like fibrils forming the subcutaneous depot. | [2] |

| Hydantoin Impurity Formation (DBU) | Up to 7% | Formation of the hydantoin isomer when degarelix is treated with 2% DBU in DMF with 5% water. | [4] |

| Hydantoin Isomerization in Plasma | Up to 13% | Formation of 5-Aph(Hyd)-degarelix after 48 hours of incubation in human plasma. | [2] |

Experimental Protocols

On-Resin Acylation of p-Aminophenylalanine with Dihydroorotic Acid

This protocol describes a general method for the late-stage introduction of the hydroorotyl group onto a resin-bound peptide to avoid its degradation during Fmoc-SPPS. This is a crucial step in an optimized synthesis of degarelix.

1. Materials and Reagents:

-

Peptide-resin with a free p-aminophenylalanine side chain.

-

L-Dihydroorotic acid.

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol).

-

Kaiser test reagents for monitoring the reaction.

2. Procedure:

-

Resin Swelling: The peptide-resin is placed in a reaction vessel and swollen in DMF for 30-60 minutes.

-

Activation of Dihydroorotic Acid: In a separate vessel, dissolve L-dihydroorotic acid (3-5 equivalents relative to the resin substitution), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIEA (6-10 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated dihydroorotic acid solution. Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin beads and performing a Kaiser test (a negative test indicates complete acylation).

-

Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

IPA (3 times)

-

DCM (3 times)

-

-

Drying: Dry the resin under vacuum. The resin is now ready for the final cleavage and deprotection of the peptide.

Mandatory Visualizations

Signaling Pathway of GnRH and Degarelix Action

Caption: GnRH signaling pathway and the antagonistic action of degarelix.

Experimental Workflow for Aph(Hor) Incorporation in SPPS

Caption: Optimized workflow for incorporating Aph(Hor) to avoid base-induced rearrangement.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fdapetitions.com [fdapetitions.com]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. rsc.org [rsc.org]

- 6. CN102329373A - Solid-phase synthetic process for degarelix - Google Patents [patents.google.com]

In-Depth Technical Guide to the Stability and Storage of Fmoc-Aph(Hor)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-4-(L-horvatophenyl)-L-alanine, commonly known as Fmoc-Aph(Hor)-OH. The information presented herein is critical for ensuring the integrity and purity of this reagent, which is essential for its successful application in peptide synthesis and other areas of chemical research.

Physicochemical Properties and General Stability

This compound is a white to off-white solid with a high melting point, indicating good thermal stability in its solid state. Like most Fmoc-protected amino acids, it is generally stable when stored properly as a dry powder. However, its stability can be compromised by exposure to moisture, light, and elevated temperatures, and it is particularly susceptible to degradation under basic conditions.

Key Stability Considerations:

-

Hydrolytic Stability: The compound is susceptible to hydrolysis, particularly of the Fmoc group, in the presence of moisture.

-

Thermolytic Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation.

-

Photostability: Exposure to UV light can potentially lead to the degradation of the fluorenyl moiety of the Fmoc group.

-

pH Sensitivity: The Fmoc protecting group is labile to basic conditions, which is the basis for its removal in solid-phase peptide synthesis (SPPS). It is stable under acidic conditions.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C or -20°C. Short-term: Room temperature (10-25°C) is acceptable. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and hydrolysis. |

| Moisture | Keep in a tightly sealed container with a desiccant. | Prevents hydrolysis of the Fmoc group and the compound itself. |

| Light | Store in a light-resistant container. | Protects the photolabile Fmoc group from degradation. |

Handling Precautions:

-

Before opening, allow the container to warm to room temperature to prevent moisture condensation on the cold solid.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Quantitative Stability Data (Representative)

Due to the lack of publicly available, detailed stability studies specifically for this compound, the following tables present representative data from a forced degradation study of a structurally similar Fmoc-amino acid, Fmoc-L-Phenylalanine. These data illustrate the expected stability profile and should be considered as a guideline.

Table 1: Stability of Solid Fmoc-L-Phenylalanine under Accelerated Thermal and Humidity Conditions

| Condition | Time (Weeks) | Purity (%) | Appearance |

| 40°C / 75% RH | 0 | 99.8 | White powder |

| 4 | 99.5 | White powder | |

| 8 | 99.1 | White powder | |

| 12 | 98.6 | Slightly off-white powder | |

| 60°C / 75% RH | 0 | 99.8 | White powder |

| 4 | 98.2 | Off-white powder | |

| 8 | 96.5 | Yellowish powder | |

| 12 | 94.3 | Yellowish powder |

Table 2: Photostability of Solid Fmoc-L-Phenylalanine

| Condition | Exposure Duration | Purity (%) | Appearance |

| ICH Q1B Option 2 (1.2 million lux hours, 200 watt hours/m²) | 0 | 99.8 | White powder |

| End of Study | 99.6 | White powder | |

| Dark Control | End of Study | 99.8 | White powder |

Potential Degradation Pathways

The primary degradation pathway for this compound, as with other Fmoc-protected amino acids, is the base-catalyzed cleavage of the Fmoc group via a β-elimination mechanism. This reaction produces dibenzofulvene (DBF) and a carbamate intermediate that subsequently decarboxylates. The highly reactive DBF can then form adducts with the deprotecting base (e.g., piperidine in SPPS) or potentially with the newly liberated amine.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method (Representative)

This protocol describes a representative reverse-phase HPLC method for assessing the purity and stability of an Fmoc-amino acid. This method should be validated for its specific application with this compound.

Objective: To separate the intact Fmoc-amino acid from potential degradation products and process-related impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 30% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm (for the Fmoc group) and 220 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (1:1, v/v) |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (to be performed):

-

Specificity (forced degradation studies)

-

Linearity and Range

-

Accuracy (recovery)

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Robustness

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

General Procedure:

-

Expose solid samples of this compound to various stress conditions as outlined below.

-

At specified time points, withdraw samples.

-

Prepare the samples for HPLC analysis as described in Protocol 5.1.

-

Analyze the samples by HPLC to determine the percentage of remaining intact compound and the formation of any degradation products.

Stress Conditions:

-

Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.01 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid sample at 80°C for 72 hours.

-

Photostability: Expose solid sample to light according to ICH Q1B guidelines.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Conclusion

This compound is a stable compound when stored and handled under the recommended conditions of low temperature, exclusion of moisture and light, and under an inert atmosphere. The primary degradation pathway is the base-catalyzed removal of the Fmoc group. For critical applications, it is imperative to perform stability studies under intended storage and use conditions, employing a validated stability-indicating analytical method to ensure the material's quality over time. The protocols and data presented in this guide serve as a robust framework for researchers and drug development professionals to establish appropriate handling procedures and to design comprehensive stability programs for this compound.

A Technical Guide to High-Purity Fmoc-Aph(Hor)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercially available, high-purity Fmoc-protected amino acid derivative, Fmoc-Aph(Hor)-OH. It is intended to be a valuable resource for researchers and professionals engaged in peptide synthesis, particularly for applications in drug discovery and development. This document outlines the key chemical and physical properties of this reagent, identifies commercial suppliers, details its application in solid-phase peptide synthesis (SPPS), and provides illustrative workflows and conceptual signaling pathways.

Introduction to this compound

This compound, chemically known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine, is a specialized amino acid derivative used as a building block in peptide synthesis.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, making it central to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy. This reagent is notably used as an intermediate in the synthesis of the pharmaceutical hormone Degarelix, which is employed in the treatment of prostate cancer.[1] The incorporation of this non-natural amino acid can impart unique structural and functional properties to synthetic peptides, potentially enhancing their therapeutic efficacy, stability, and receptor-binding affinity.

Commercial Availability and Physicochemical Properties

High-purity this compound is available from a range of commercial suppliers. The quality and characterization of the reagent are critical for the successful synthesis of high-quality peptides. The following tables summarize the key quantitative data for this compound as provided by various vendors and chemical databases.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1253282-31-3 | [1][2][3] |

| Molecular Formula | C₂₉H₂₆N₄O₇ | [1][2][3] |

| Molecular Weight | 542.54 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid/Powder | [1][4] |

| Melting Point | >222°C (decomposes) | [1] |

| Storage Temperature | 2-8°C or 10-25°C | [1][2] |

Table 2: Commercial Suppliers of High-Purity this compound

| Supplier | Purity Specification |

| Hebei Mingeng Biotechnology Co., Ltd. (via ChemicalBook) | >99.6% |

| Career Henan Chemical Co. (via ChemicalBook) | 99% |

| Chem-Impex | ≥ 99% (HPLC) |

| Biosynth | High Quality |

| Molsyns Research | High Quality |

| Clearsynth | High Quality |

| Advanced ChemTech | Not specified |

Note: "High Quality" is a qualitative descriptor used by some suppliers. Researchers should always request a certificate of analysis (CoA) for detailed purity information.

Experimental Protocols: Application in Fmoc SPPS

The incorporation of this compound into a peptide sequence follows the standard, cyclical procedure of Fmoc-based solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., a carboxylic acid or an amide). For a C-terminal amide, a Rink Amide resin is commonly used.

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.

-

Gently agitate the resin slurry for at least 30-60 minutes at room temperature to ensure complete swelling, which makes the reactive sites within the resin beads accessible.[5]

-

After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

The N-terminal Fmoc group of the resin-bound amino acid or peptide must be removed before the next amino acid can be coupled.

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[6][7]

-

Agitate the mixture at room temperature for a short initial period (e.g., 2 minutes).[6]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[6][8]

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

Amino Acid Coupling

The coupling step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.

-

Dissolve 3-4 equivalents of this compound and a coupling agent (e.g., HBTU, TBTU, or DIC) in DMF.[9] For uronium-based coupling agents like HBTU, an equimolar amount of an activator additive such as HOBt or Oxyma is also included.[9]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA), to the activation mixture. Use approximately 2 equivalents of DIPEA relative to the amino acid.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.[5] The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Cleavage and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

-

Wash the fully assembled peptide-resin with a solvent like DCM and dry it under vacuum.[10]

-

Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] TIS acts as a scavenger to trap reactive cations generated during the cleavage process.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[5][10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and decantation of the ether.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the use of this compound.

Experimental Workflow for Fmoc SPPS

Caption: General workflow for incorporating this compound via solid-phase peptide synthesis.

Conceptual Signaling Pathway

Caption: A peptide with Aph(Hor) as a ligand for a GPCR signaling pathway.

References

- 1. N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyriMidinyl]carbonyl]aMino]-L-phenylalanine | 1253282-31-3 [chemicalbook.com]

- 2. This compound | 1253282-31-3 | FF153484 | Biosynth [biosynth.com]

- 3. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]